methyl 4(S)-allyl-8-(benzyloxy)octanoate
Description
Methyl 4(S)-allyl-8-(benzyloxy)octanoate is a chiral methyl ester characterized by an octanoate backbone with a stereospecific allyl group at the 4(S)-position and a benzyloxy moiety at the 8-position. While direct references to this compound are absent in the provided evidence, its structural analogs—such as methyl octanoate derivatives and benzyloxy-protected esters—highlight its relevance in organic synthesis and materials science. For instance, benzyloxy groups are commonly employed as protective groups in multistep syntheses (e.g., in aminophenol-containing compounds ), while allyl substituents enable participation in cross-metathesis or cycloaddition reactions.
Properties
Molecular Formula |
C19H28O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl (4S)-8-phenylmethoxy-4-prop-2-enyloctanoate |
InChI |
InChI=1S/C19H28O3/c1-3-9-17(13-14-19(20)21-2)10-7-8-15-22-16-18-11-5-4-6-12-18/h3-6,11-12,17H,1,7-10,13-16H2,2H3/t17-/m0/s1 |
InChI Key |
CRZCNJILXPTRBY-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)CC[C@H](CCCCOCC1=CC=CC=C1)CC=C |
Canonical SMILES |
COC(=O)CCC(CCCCOCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The target compound shares key features with the following analogs:
Key Observations :
- The benzyloxy group at C8 in the target compound likely reduces volatility compared to methyl octanoate, aligning with trends observed in benzyl-protected esters .
- The 4(S)-allyl group introduces chirality and reactive sites, distinguishing it from non-chiral analogs like methyl E-2-octenoate .
Reactivity Comparison :
- The allyl group in the target compound is more reactive toward electrophilic additions than saturated chains in methyl octanoate, similar to allyl esters in cross-metathesis catalysts.
- The benzyloxy group’s stability under basic conditions contrasts with hydrolytically labile esters like methyl sorbate .
Contrasts :
- Unlike methyl octanoate, the target’s complex structure precludes biodiesel applications but enhances suitability for pharmaceutical intermediates.
- Benzyloxy groups in the target may improve metabolic stability compared to hydroxylated analogs .
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